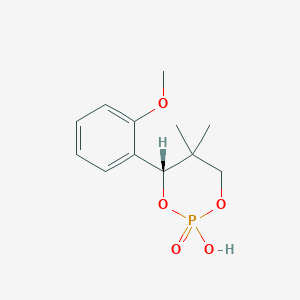

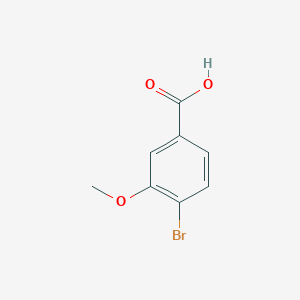

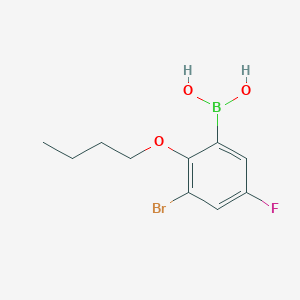

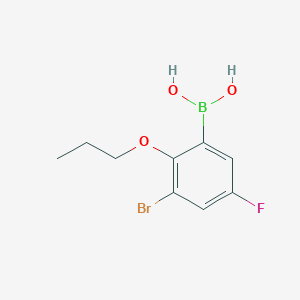

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions with specific reagents and conditions. For instance, the synthesis of 2,6-bis(oxazolinyl)phenylnickel(II) bromide complexes involves selective bis-ortho lithiation followed by transmetalation reactions with nickel bromide . Similarly, aryl phosphorodichloridates react with bromo-phenol derivatives in the presence of triethylamine to yield aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine 2-oxides . These methods could potentially be adapted for the synthesis of "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation depending on the substituents and the core structure. For example, the presence of a methyl group in a dioxazaborocane ring leads to a longer N→B bond length . The boron-nitrogen distances in certain 1,3,6,2-dioxazaborocanes provide evidence for a B←N transannular interaction, which is a key feature in these compounds . These structural insights are crucial for understanding the potential geometry and bonding in "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane".

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane". However, the reactivity of similar compounds can be inferred. For example, the synthesis of new 1,3,6,2-dioxazaborocanes involves reactions with aryl- or methylboronic acids . These reactions could potentially be relevant to the compound , suggesting that it may also react with boronic acids or similar reagents under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various spectroscopic techniques such as IR, NMR, and X-ray diffraction . These techniques reveal details about the bonding, geometry, and electronic structure of the compounds. For instance, the distorted tetrahedral coordination polyhedra of the boron atoms and the cofacial arrangement of substituted aromatic rings are notable features . These properties are important for predicting the behavior of "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane" in different environments and its potential applications.

Applications De Recherche Scientifique

Synthesis of Ortho-Functionalized Arylboronic Acids

"2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane" has been utilized in the preparation of ortho-functionalized arylboronic acids. The compound undergoes a Br/Li exchange reaction, which serves as a key step in the synthesis pathway. This process enables the introduction of various functional groups at the ortho position of arylboronic acids, leading to the synthesis of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles. These compounds are notable for their high rotational barriers around the Caryl bond, which could have implications in material science and molecular engineering (Dąbrowski et al., 2007).

Polymorphism Studies

Research has also delved into the polymorphic structures of derivatives of "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane", revealing significant insights into their molecular geometries, conformations, and the impact of these properties on their physical characteristics. Such studies are crucial in understanding the material properties of these compounds, which can influence their application in various fields, including pharmaceuticals and materials science (Durka et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is likely to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is relatively stable, readily prepared and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction is generally performed under specific conditions that have been tailored for the process . Changes in these conditions could potentially affect the efficacy and stability of the compound.

Propriétés

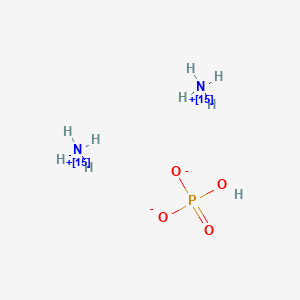

IUPAC Name |

2-(2-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-6-4-5-7-14(13)16/h4-7H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVCXQNTXWSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584924 | |

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257641-07-8 | |

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257641-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.